

Application Note: 3,5-Dimethoxy-2-methylpyridine in Medicinal Chemistry

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Compound of Interest

Compound Name: 3,5-Dimethoxy-2-methylpyridine

Cat. No.: B12973140

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Executive Summary & Chemical Profile

3,5-Dimethoxy-2-methylpyridine (CAS: Derivative Ref 1804452-98-9) is a specialized electron-rich pyridine scaffold. Unlike its widely utilized isomers—3,4-dimethoxy-2-methylpyridine (Pantoprazole intermediate) and 4-methoxy-3,5-dimethylpyridine (Omeprazole intermediate)—this 3,5-dimethoxy isomer offers a unique symmetric electronic distribution around the nitrogen core, broken only by the 2-methyl steric handle.^[1]

In medicinal chemistry, it serves two primary roles:

- **Precursor for Histaminergic Ligands:** It is a validated building block for synthesizing 2-pyridylalkylamines, which act as Histamine H1 and H2 antagonists.^[1]
- **Electronic Probe for SAR:** Its electron-donating methoxy groups at the meta positions (relative to Nitrogen) significantly increase the basicity of the pyridine nitrogen compared to unsubstituted analogs, altering the pharmacokinetic (PK) profile of derived drugs.

Chemical Properties Table

Property	Value / Description
Molecular Formula	C ₈ H ₁₁ NO ₂
Molecular Weight	153.18 g/mol
Electronic Character	Electron-rich (Double +M effect from 3,5-OMe)
Key Reactivity	Lateral lithiation (2-Me), N-oxidation, Electrophilic Aromatic Substitution (C4/C6)
Solubility	Soluble in DCM, MeOH, THF; Sparingly soluble in water

Differentiating Isomers in Drug Discovery

A common pitfall in sourcing this material is confusion with Proton Pump Inhibitor (PPI) intermediates. The table below clarifies the structural and functional distinctions.

Isomer	Common Name/Role	Key Structural Feature	Primary Application
3,5-Dimethoxy-2-methylpyridine	Target Molecule	Meta-disubstituted methoxy; 2-Me handle	Histamine Antagonists, Kinase Inhibitors
3,4-Dimethoxy-2-methylpyridine	Pantoprazole Int.	Meta/Para methoxy cluster	Anti-ulcer drugs (PPIs)
4-Methoxy-3,5-dimethylpyridine	Omeprazole Int.[1]	Para methoxy; 3,5-dimethyl	Anti-ulcer drugs (PPIs)

Core Application: Synthesis of Histamine H1/H2 Antagonists

The most substantiated application of **3,5-dimethoxy-2-methylpyridine** is its conversion into 2-pyridylalkylamines.[1][2][3] The 2-methyl group is sufficiently acidic (pKa ~29-30) to be deprotonated by strong bases, allowing for nucleophilic attack on haloalkylamines.

Protocol A: Lateral Alkylation for Linker Attachment

Objective: To attach an amino-alkyl chain to the 2-position, creating a scaffold for H1/H2 receptor binding.

Reagents:

- Substrate: **3,5-Dimethoxy-2-methylpyridine** (1.0 eq)
- Base: Sodamide (NaNH_2) or Lithium Diisopropylamide (LDA)
- Electrophile: 1-Amino-3-chloropropane hydrochloride (or protected equivalent)
- Solvent: Liquid Ammonia (classic) or THF (modern)

Step-by-Step Methodology:

- Base Preparation (Modern Route): In a flame-dried flask under Argon, cool anhydrous THF (10 mL/mmol) to -78°C . Add LDA (1.1 eq).
- Anion Formation: Add **3,5-Dimethoxy-2-methylpyridine** dropwise. The solution will likely turn deep red/orange, indicating the formation of the picolyl anion. Stir for 30–60 minutes at -78°C .
 - Expert Insight: The 3-methoxy group provides chelation support for the lithium cation, stabilizing the 2-lithiomethyl species, but also increases steric bulk. Ensure efficient stirring.
- Alkylation: Add the electrophile (e.g., N-(3-chloropropyl)-phthalimide to avoid side reactions, or free amine if using $\text{NaNH}_2/\text{NH}_3$) dissolved in THF dropwise.
- Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.
- Quench: Quench with saturated NH_4Cl solution.
- Workup: Extract with EtOAc, wash with brine, dry over Na_2SO_4 , and concentrate.

- Deprotection (if needed): If a phthalimide linker was used, reflux in EtOH with hydrazine hydrate to release the primary amine.

Yield Expectation: 60–75% (depending on electrophile purity).

Advanced Functionalization: The "Boekelheide" Gateway

To use this scaffold in fragment-based drug discovery (FBDD), the 2-methyl group often needs to be converted into a hydroxymethyl or formyl group.

Protocol B: N-Oxidation and Boekelheide Rearrangement

Objective: Convert the 2-methyl group to a 2-hydroxymethyl group (alcohol) or 2-chloromethyl group.

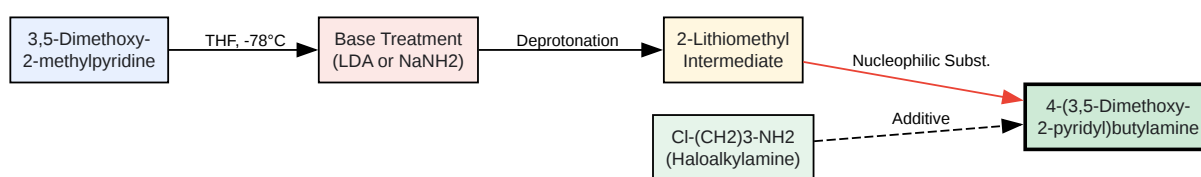
Workflow:

- N-Oxidation:
 - Dissolve **3,5-dimethoxy-2-methylpyridine** in DCM.
 - Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4 hours.
 - Wash with aqueous Na₂CO₃ to remove benzoic acid byproducts.
 - Result: **3,5-Dimethoxy-2-methylpyridine N-oxide**.
- Rearrangement (Boekelheide):
 - Dissolve the N-oxide in Acetic Anhydride (Ac₂O).
 - Heat to 90–100°C for 2 hours.
 - Mechanism:^{[4][5][6][7]} The N-oxide oxygen attacks the anhydride, forming an acetoxy cation. The acetate anion then abstracts a proton from the 2-methyl group, followed by a [3,3]-sigmatropic rearrangement.

- Result: 2-Acetoxymethyl-3,5-dimethoxypyridine.
- Hydrolysis:
 - Treat with K_2CO_3 in MeOH/Water to yield (3,5-dimethoxypyridin-2-yl)methanol.

Visualizations & Pathways

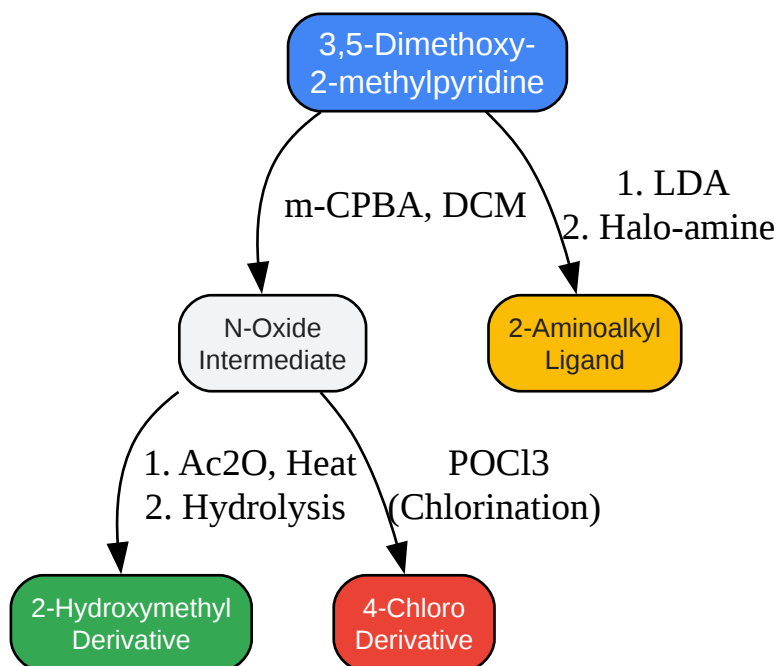
Synthesis Pathway: Histamine Antagonist Precursors



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Caption: Lateral alkylation pathway for synthesizing histamine receptor antagonist precursors.

Functionalization Map: Divergent Synthesis



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Caption: Divergent functionalization map showing access to alcohol, chloro, and amine derivatives.

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